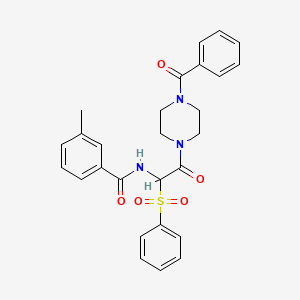

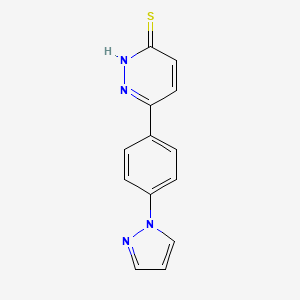

![molecular formula C18H24N2O5 B2636675 Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate CAS No. 1902932-43-7](/img/structure/B2636675.png)

Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate” is a carbamate compound . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . This molecule contains a total of 44 bonds, including 23 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 (thio-) carbamate (aliphatic), and 2 ethers (aliphatic) .

Synthesis Analysis

Carbamates can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group, which has a benzyl group, can be removed using catalytic hydrogenation (Pd-C, H2) .Molecular Structure Analysis

The molecule contains a total of 42 atoms; 21 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains a total of 44 bonds, including 23 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 (thio-) carbamate (aliphatic), and 2 ethers (aliphatic) .Chemical Reactions Analysis

The carboxybenzyl (CBz) group, which has a benzyl group, can be removed using catalytic hydrogenation (Pd-C, H2) . If multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions (e.g., acidic, basic, hydrogenation) .Physical And Chemical Properties Analysis

The molecule contains a total of 42 atoms; 21 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains a total of 44 bonds, including 23 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 (thio-) carbamate (aliphatic), and 2 ethers (aliphatic) .Applications De Recherche Scientifique

Synthesis and Characterization

- Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate, similar in structure to your compound of interest, is used in the synthesis of peptides and their mimetics and conjugates (Hasan Küçükbay & Nesrin Buğday, 2014).

- Another study details the synthesis of benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate from 2-aminobenzothiazole, along with its characterization using various techniques such as FT-IR, NMR, and X-ray diffraction (R. Kant, B. Maiti, & A. Agarwal, 2017).

Potential Therapeutic Uses

- A study on albendazole derivatives, structurally related to benzyl carbamates, demonstrated enhanced cytotoxicity against cancer cell lines, highlighting the potential of such compounds in cancer therapy (Yunjie Zhao et al., 2010).

- In another research, novel cholinesterase inhibitors were synthesized, including compounds structurally similar to benzyl carbamates, showing potential in treating neurodegenerative diseases (J. Kos et al., 2021).

Analytical Techniques

- High-performance liquid chromatography was used to determine mebendazole, a drug structurally related to benzyl carbamates, highlighting the importance of analytical methods in studying such compounds (Z. Al-Kurdi et al., 1999).

Mécanisme D'action

Orientations Futures

The use of carbamates as protecting groups for amines in peptide synthesis is a well-established practice in organic chemistry . Future research may focus on developing new carbamate protecting groups that can be installed and removed under even milder conditions, or that offer greater selectivity in complex syntheses. Additionally, the development of environmentally friendly methods for the installation and removal of these protecting groups is an important area of future research.

Propriétés

IUPAC Name |

benzyl N-[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-ylamino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c21-17(11-19-18(22)25-12-13-4-2-1-3-5-13)20-14-6-7-15-16(10-14)24-9-8-23-15/h1-5,14-16H,6-12H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRLWTOKNSWFCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)CNC(=O)OCC3=CC=CC=C3)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

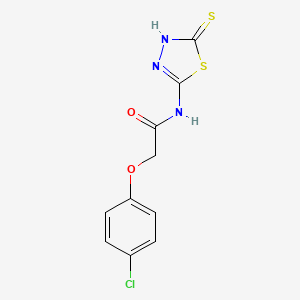

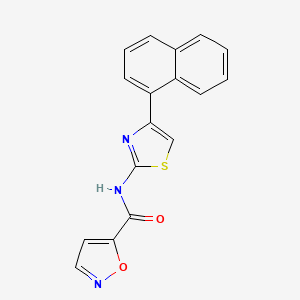

![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)

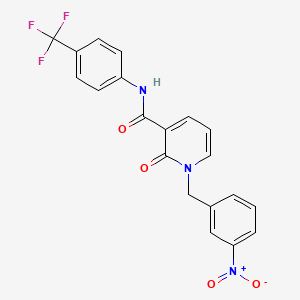

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2636598.png)

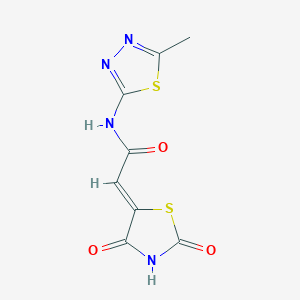

![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2636599.png)

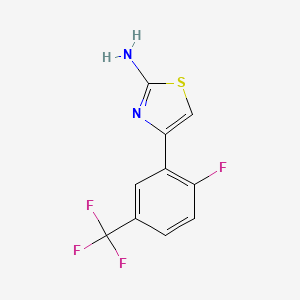

![5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2636602.png)

![(E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2636607.png)

![8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2636612.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2636614.png)